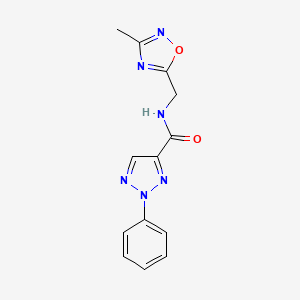
2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl is a chemical compound that has been extensively studied for its biochemical and physiological effects. The compound is commonly referred to as tetralin and is widely used in scientific research. Tetralin is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a distinct aromatic odor and is commonly used as a solvent for various chemical reactions.
Applications De Recherche Scientifique
Fluorescent Probes for pH and Solvent Protonicity
The structural modification of biphenyls, such as incorporating donor-acceptor groups, has been explored to create highly sensitive and powerful fluorescent probes. These probes are capable of detecting changes in pH and solvent protonicity. For instance, 4-dimethylamino-4′-cyano-substituted biphenyls have shown potential as pH-sensitive fluorescent probes due to their analytically valuable features, such as well-separated absorption and emission bands and significant signal changes, enabling their use in ratiometric and highly sensitive pH fluorosensing in specific ranges (Maus & Rurack, 2000).
Synthesis and Photophysical Properties
Research has also delved into the synthesis and characterization of compounds for understanding their photophysical properties and applications in organic electronics. For example, studies on the synthesis, spectral properties, and applications of fluorescent solvatochromic dyes based on diphenyloxazoles have demonstrated their potential in developing ultrasensitive fluorescent molecular probes for biological and chemical sensing (Diwu et al., 1997).
Crystal Structures and Pharmacological Activity
While avoiding details related to drug use and side effects, it is notable that the crystal structures and pharmacological activities of compounds, such as calcium channel antagonists, have been examined. These studies highlight the importance of molecular structure in the biological activity of such compounds, even though they do not directly relate to 2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl (Fossheim et al., 1982).
Electrosynthesis and Material Science
In material science, the electrosynthesis of biphenyl compounds has been explored for their applications in ligand chemistry and catalysis. This includes developing efficient procedures for preparing compounds like 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, highlighting the utility of such molecules in various industrial applications (Boldron et al., 2005).
Propriétés
IUPAC Name |
1-methyl-2-(4-methylcyclohexen-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVKFRMDNZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)
![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)



![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)
![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)